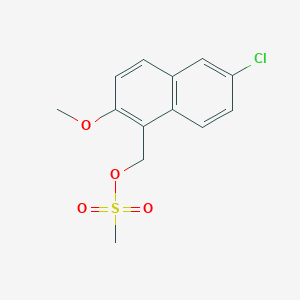
(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate is a chemical compound with the molecular formula C13H13ClO4S and a molecular weight of 300.76 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as chloro, methoxy, and methanesulfonate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate typically involves the reaction of 6-chloro-2-methoxynaphthalene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include substituted naphthalenes with various functional groups replacing the methanesulfonate group.
Oxidation: Products include naphthoquinones or naphthaldehydes.
Reduction: Products include 6-chloro-2-methoxynaphthalene.
科学的研究の応用
(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Used in the development of novel materials and as a precursor for dyes and pigments.
作用機序
The mechanism of action of (6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
6-Methoxy-2-naphthyl derivatives: These compounds share the methoxy-naphthalene core structure and exhibit similar chemical reactivity.
Naphthalene sulfonates: Compounds with sulfonate groups attached to the naphthalene ring, used in various industrial applications.
Uniqueness
(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate is unique due to the presence of the chloro, methoxy, and methanesulfonate groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
特性
分子式 |
C13H13ClO4S |
|---|---|
分子量 |
300.76 g/mol |
IUPAC名 |
(6-chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate |
InChI |
InChI=1S/C13H13ClO4S/c1-17-13-6-3-9-7-10(14)4-5-11(9)12(13)8-18-19(2,15)16/h3-7H,8H2,1-2H3 |
InChIキー |
GGXXWUMCQDWTCW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Cl)COS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


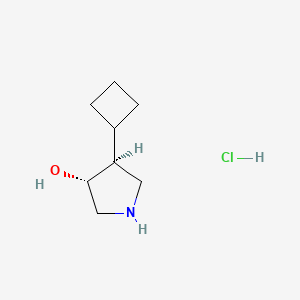
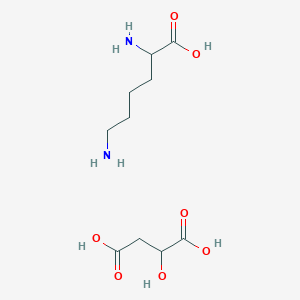
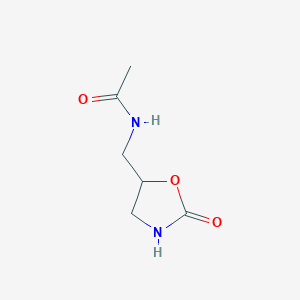
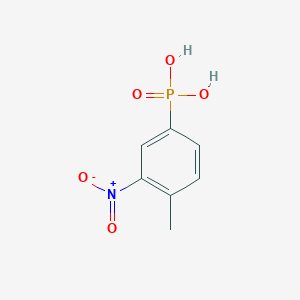


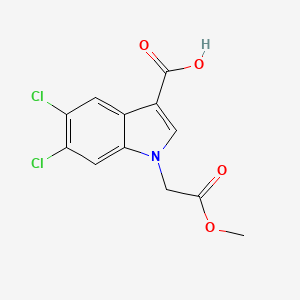
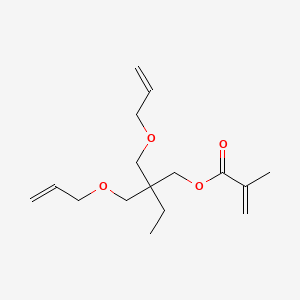
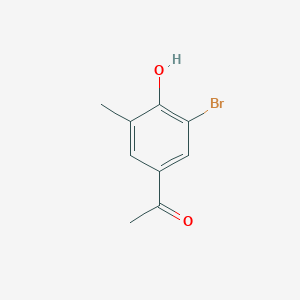
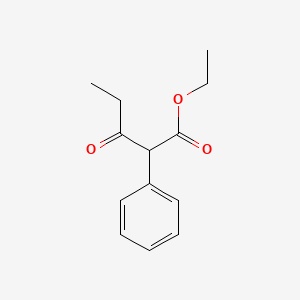
![4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine](/img/structure/B13890266.png)

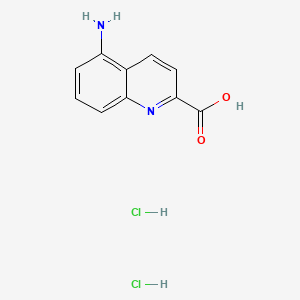
![Propan-2-yl 4-[[1-(4-cyanophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13890280.png)
